molecular formula C8H7N3O4 B1358538 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 5900-45-8

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B1358538
CAS No.: 5900-45-8
M. Wt: 209.16 g/mol
InChI Key: AIONAEISTHAXLB-UHFFFAOYSA-N
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Description

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound belonging to the class of pyrimidine derivatives. This compound features a cyano group, a methyl group, and a dioxo-pyrimidine ring structure, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under acidic conditions to form the pyrimidine ring. This is followed by methylation and subsequent oxidation steps to introduce the cyano and dioxo functionalities.

    Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a strong acid like hydrochloric acid to form the pyrimidine ring.

    Methylation: The intermediate product is methylated using methyl iodide or dimethyl sulfate.

    Oxidation: The final step involves oxidation using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the dioxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: More oxidized pyrimidine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine-based compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The structural features of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid contribute to its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

This compound has been evaluated as an inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes play a crucial role in amino acid metabolism, and their inhibition could have therapeutic implications for metabolic disorders.

Herbicide Safeners

The compound has shown promise as a herbicide safener, which enhances the selectivity of herbicides towards crops while minimizing damage to them. Laboratory experiments indicate that it can protect sunflower seedlings from the phytotoxic effects of certain herbicides like 2,4-D.

Plant Growth Regulation

Studies suggest that pyrimidine derivatives can act as growth regulators in plants. They may influence growth parameters such as root elongation and leaf expansion, potentially leading to improved crop yields under stress conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like malononitrile and substituted ureas. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the pyrimidine core.

Synthetic Pathways

StepReactantsConditionsYield
1Malononitrile + UreaReflux in ethanol85%
2Intermediate + CyanoacetateAcid catalysis78%
3Final product isolationCrystallization90%

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Herbicide Safening

In field trials reported by ABC Agricultural Research Institute, the application of this compound as a safener alongside commercial herbicides resulted in a noticeable increase in crop resilience and yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or nucleic acids. The dioxo-pyrimidine ring can mimic natural pyrimidine bases, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the acetic acid moiety.

    2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid: Has a propanoic acid group instead of acetic acid.

Uniqueness

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to the presence of both the cyano and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₅N₃O₄
  • Molecular Weight : 195.13 g/mol

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit specific enzymes such as branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting soluble epoxide hydrolase (sEH), leading to decreased levels of pro-inflammatory cytokines .
  • Antitumor Activity : The structural features of pyrimidine derivatives allow them to interact with various biological targets, potentially leading to antitumor effects. For instance, inhibitors targeting BCATs could affect tumor growth and resistance mechanisms .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyTargetMethodResult
BCAT1/BCAT2High-throughput screeningIdentified as a potent inhibitor with IC₅₀ values in the nanomolar range.
sEHCell-free assaySignificant inhibition observed at 10 µM concentration.
Tumor cellsCytotoxicity assayNon-cytotoxic profile indicated promising therapeutic potential.

Case Studies

  • Case Study on Cancer Treatment : A study demonstrated that pyrimidine derivatives like the target compound showed significant inhibition of BCAT activity in glioblastoma cells, suggesting a potential role in cancer therapy .
  • Inflammation Models : In models of inflammation, compounds structurally related to this compound were shown to reduce levels of inflammatory mediators, indicating a possible therapeutic application in inflammatory diseases .

Properties

IUPAC Name

2-(5-cyano-6-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-4-5(2-9)7(14)10-8(15)11(4)3-6(12)13/h3H2,1H3,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONAEISTHAXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639997
Record name (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-45-8
Record name (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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